molecular formula C5H5NO3S B1605993 (5-Nitrothiophen-2-yl)methanol CAS No. 20898-85-5

(5-Nitrothiophen-2-yl)methanol

Cat. No. B1605993
CAS RN: 20898-85-5
M. Wt: 159.17 g/mol
InChI Key: QYNOWSBTIMNUDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “(5-Nitrothiophen-2-yl)methanol” involves a reaction with 5-nitrothiophene-2-carbaldehyde in methanol at 0°C, followed by the addition of powdered sodium borohydride . The mixture is then stirred for 5 hours at 30°C .


Molecular Structure Analysis

The molecular structure of “(5-Nitrothiophen-2-yl)methanol” has been analyzed using various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and UV-Vis . The structure was confirmed by single-crystal X-ray determination .


Chemical Reactions Analysis

The compound has been used in the synthesis of other compounds, such as N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine and 7-((5-nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one . These reactions involve the generation of reactive oxygen species (ROS) and apoptosis .

Scientific Research Applications

Chromophore Development

(5-Nitrothiophen-2-yl)methanol plays a role in the synthesis of chromophores. Wu et al. (1999) demonstrated that nitrothiophene activates an adjacent alkyne for Michael addition with dialkylamines and methanol, resulting in push-pull type chromophores. These chromophores exhibit significant solvatochromism, indicating their potential applications in sensing and imaging technologies (Wu et al., 1999).

Nucleophilic Substitution Studies

Research on 5-nitrothiophenes, including (5-Nitrothiophen-2-yl)methanol, often focuses on their behavior in nucleophilic substitution reactions. Harifi-Mood and Mousavi-Tekmedash (2013) investigated the substitution reaction of 2-bromo-5-nitrothiophene with morpholine, revealing insights into solvent effects on reaction rates (Harifi‐Mood & Mousavi-Tekmedash, 2013).

Formation of Oximes

Rad et al. (2011) showed that reactions of 5-substituted 2-nitrothiophenes with arylacetonitriles in methanol lead to oximes, indicating the potential of (5-Nitrothiophen-2-yl)methanol derivatives in synthesizing novel oxime compounds (Rad et al., 2011).

Ionic Liquid Studies

D’Anna et al. (2006) studied the kinetics of nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with amines in room-temperature ionic liquids. This research is relevant for understanding the behavior of (5-Nitrothiophen-2-yl)methanol derivatives in alternative solvents, which is crucial for green chemistry applications (D’Anna et al., 2006).

Kinetic and Mechanistic Studies

Research also focuses on the kinetics and mechanisms of reactions involving nitrothiophenes. For instance, Novi et al. (1976) studied the cine-substitution in the thiophen series, providing insights into the reaction mechanisms of nitrothiophene derivatives (Novi et al., 1976).

Computational Chemistry Applications

Smaoui et al. (2019) performed theoretical calculations on the nucleophilic aromatic substitution of 2-methoxy-5-nitrothiophenes, including derivatives similar to (5-Nitrothiophen-2-yl)methanol. This study contributes to understanding the reaction mechanisms at a molecular level, useful for computational chemistry and molecular design (Smaoui et al., 2019).

Catalysis Studies

Consiglio et al. (1981) explored catalysis in aromatic nucleophilic substitution reactions involving nitrothiophenes. Their work on reactions with piperidine and methoxide ion concentrations sheds light on catalytic processes involving (5-Nitrothiophen-2-yl)methanol and similar compounds (Consiglio et al., 1981).

Reactivity Studies

Guanti et al. (1975) investigated the reactivity of 2-fluoro-5-nitrothiophene with sodium thiophenoxide and piperidine. Their findings contribute to the understanding of how substituents on nitrothiophenes, like (5-Nitrothiophen-2-yl)methanol, affect their chemical reactivity (Guanti et al., 1975).

Structure-Reactivity Correlations

Echaieb et al. (2014) conducted a kinetic study on the reactions of 2-methoxy-3-X-5-nitrothiophenes with piperidine. This research provides valuable structure-reactivity correlations that can be applicable to (5-Nitrothiophen-2-yl)methanol derivatives (Echaieb et al., 2014).

Adduct Formation Studies

Consiglio et al. (1988) measured the rate and equilibrium constants for the formation of Meisenheimer-type adducts from thiophene derivatives. This research is relevant for understanding how (5-Nitrothiophen-2-yl)methanol might form similar adducts (Consiglio et al., 1988).

Primary Steric Effects

Spinelli et al. (1975) studied primary steric effects in nucleophilic substitutions of thiophene derivatives, which is essential for understanding how steric factors influence the reactivity of (5-Nitrothiophen-2-yl)methanol (Spinelli et al., 1975).

properties

IUPAC Name

(5-nitrothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNOWSBTIMNUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318409
Record name (5-nitrothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Nitrothiophen-2-yl)methanol

CAS RN

20898-85-5
Record name 20898-85-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5-nitrothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Preparation of 2-hydroxymethyl-5-nitro-thiophene Sodium borohydride (5.50 g, 145.4 mmol;) was added to a stirred, cooled solution of 5-nitro-2-thiophenecarboxaldehyde (22.0 g, 140.0 mmol) in tetrahydrofuran (500 ml). The resulting mixture was quenched with saturated aqueous ammonium chloride and warmed to room temperature. Tetrahydrofuran was removed at reduced pressure and the remaining aqueous layer was extracted with ethyl acetate. The organic layer was washed with brine and dried over magnesium sulphate. The solvent was removed at reduced pressure to give 2-hydroxymethyl-5-nitro-thiophene (18.8 g, 84%) as a brown oil which was used without further purification.
Name
2-hydroxymethyl-5-nitro-thiophene Sodium borohydride
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium borohydride (0.24 g) was added to a mixture of 5-nitro-2-thiophenecarboxaldehyde (1.0 g) and ethanol (30 ml) at 0° C. and then this mixture was stirred at the same temperature for 40 minutes. The reaction mixture was poured into water and extracted with dichloromethane. The dichloromethane layer was washed with water and dried (MgSO4), after which the solvent was evaporated off, to yield 2-hydroxymethyl-5-nitrothiophene (0.5 g, 49%).
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
B Kuch - 2016 - baylor-ir.tdl.org
Current therapeutic methods highlight the use of vascular disrupting agents (VDAs) in anti-cancer therapy. Through a binding interaction with the colchicine binding site on beta-tubulin, …
Number of citations: 0 baylor-ir.tdl.org
E Anduran, Y Cong, R Biemans, D Suylen… - … Activated Prodrugs to …, 2022 - theses.fr
Nowadays, Immunotherapy is becoming a powerful strategy in cancer treatment by reactivating the immune system to fight against tumour cells through a natural process, evaded …
Number of citations: 4 www.theses.fr
BA Winn - 2017 - search.proquest.com
Selective targeting of tumors with anticancer agents represents a universally important strategy to improve efficacy and reduce patient side effects. Targeting tumor-associated hypoxia (…
Number of citations: 4 search.proquest.com
BA Winn, L Devkota, B Kuch… - Journal of natural …, 2020 - ACS Publications
The natural products combretastatin A-1 (CA1) and combretastatin A-4 (CA4) function as potent inhibitors of tubulin polymerization and as selective vascular disrupting agents (VDAs) in …
Number of citations: 14 pubs.acs.org
EM Herrlinger, M Hau, DM Redhaber, G Greve… - …, 2020 - Wiley Online Library
Lysine‐specific demethylase 1 (LSD1) has evolved as a promising therapeutic target for cancer treatment, especially in acute myeloid leukaemia (AML). To approach the challenge of …
E Calder, A Skwarska, D Sneddon, L Folkes, IN Mistry… - 2020 - chemrxiv.org
The design and synthesis of four hypoxia-activated prodrugs of the KDAC inhibitor panobinostat is described. Initial validation of these compounds using isolated enzymes, and in two …
Number of citations: 3 chemrxiv.org
Z Shi - 2018 - search.proquest.com
The tumor microenvironment provides a number of promising targets for selective treatment with anticancer agents. Aberrant tumor-associated neovascularization offers one such …
Number of citations: 0 search.proquest.com
A Skwarska, EDD Calder, D Sneddon, H Bolland… - Cell chemical …, 2021 - cell.com
Tumor hypoxia is associated with therapy resistance and poor patient prognosis. Hypoxia-activated prodrugs, designed to selectively target hypoxic cells while sparing normal tissue, …
Number of citations: 22 www.cell.com
M Epifanov, JY Mo, R Dubois, H Yu… - The Journal of Organic …, 2021 - ACS Publications
Sulfuryl fluoride is a valuable reagent for the one-pot activation and derivatization of aliphatic alcohols, but the highly reactive alkyl fluorosulfate intermediates limit both the types of …
Number of citations: 18 pubs.acs.org
E Ermini - 2022 - usiena-air.unisi.it
The search for new and more efficient ligand-targeted drugs is always a challenge to overcome the side effects of therapeutic treatments. In these systems, a stimuli sensitive linker …
Number of citations: 2 usiena-air.unisi.it

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